molecular formula C13H7F9N2 B6592431 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole CAS No. 204130-95-0

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole

Cat. No. B6592431
CAS RN: 204130-95-0
M. Wt: 362.19 g/mol
InChI Key: SVXMNQVFCJCBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as NFP and is known for its unique properties that make it ideal for use in a variety of laboratory experiments. In

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Pyrazole derivatives play a crucial role in the study of drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These inhibitors are essential for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways and potential interactions in co-administered drugs (Khojasteh et al., 2011).

Synthetic and Medicinal Chemistry

Pyrazole scaffolds are pivotal in drug discovery, offering a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. Their structural versatility and the extensive structure-activity relationship (SAR) studies make them valuable in developing new therapeutic agents (Cherukupalli et al., 2017). The diverse biological activities of pyrazoline derivatives, ranging from antimicrobial to anticancer properties, underscore their importance in the therapeutic domain, driving continuous research and development efforts (Shaaban et al., 2012).

Heterocyclic Chemistry and Drug Design

The synthesis and biological evaluation of pyrazole derivatives are significant for heterocyclic chemistry and drug design, providing a foundation for new anticancer agents and highlighting the potential of pyrazolines in various therapeutic areas (Ray et al., 2022). Furthermore, multicomponent synthesis approaches for bioactive pyrazole derivatives emphasize the efficiency and innovation in creating molecules with potential therapeutic applications (Becerra et al., 2022).

Antimicrobial and Anticancer Applications

Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial effects. Their synthesis and application in medicinal chemistry continue to be a rich field of study, with ongoing research exploring new synthetic methods and biological evaluations to harness their therapeutic potential (Karati et al., 2022).

properties

IUPAC Name

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9N2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-6-8(23-24-9)7-4-2-1-3-5-7/h1-6H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMNQVFCJCBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896163
Record name 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204130-95-0
Record name 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.